molecular formula C12H11ClN2O2S B8333254 7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone

7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone

Cat. No.: B8333254
M. Wt: 282.75 g/mol
InChI Key: VXYVLNSHSSGCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

(7-chlorothieno[3,2-b]pyridin-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H11ClN2O2S/c13-8-1-2-14-9-7-10(18-11(8)9)12(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2

InChI Key

VXYVLNSHSSGCHQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC3=NC=CC(=C3S2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

[Lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate (100 mg, 455 μmol) was dissolved in CH2Cl2(5 mL) with one drop of DMF and oxalyl chloride (2 mL) was added. The mixture was stirred at RT for one hour then concentrated and dried under high vacuum. Morpholine (60 μl, 683 μmol) was then added to the mixture with N-ethyl-N-isopropylpropan-2-amine (238 μl, 1366 μmol) and the mixture was stirred for 20 hours. The mix was then concentrated and purified using 0 to 100% 90/10/1 CH2Cl2/MeOH/ammonium hydroxide in CH2Cl2 to afford (7-chlorothieno[3,2-b]pyridin-2-yl)(morpholino)methanone.
Name
Lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
238 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared from morpholine and lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate by a procedure analogous to Example 1B. MS: 282/284 (MH+), HPLC Rf: 3.96 min.; HPLC purity 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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